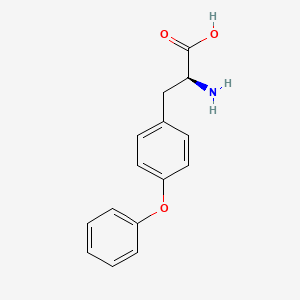
O-phenyl-tyrosine
Overview
Description
O-phenyl-tyrosine is a derivative of the natural amino acid tyrosine . It is used as a building block in a variety of applications, including solution-phase peptide synthesis, and the production of pharmaceuticals and other chemicals .
Synthesis Analysis
Tyrosine in an hepatocyte is transported from the plasma, synthesized from phenylalanine, or released during protein turnover . The substrate range of wild-type E. coli phenylalanyl-tRNA synthetase (PheRS) and tyrosyl-tRNA synthetase (TyrRS) through the expression of protein with structural analogues of L-phenylalanine (Phe) and L-tyrosine (Tyr) has been studied .
Molecular Structure Analysis
Tyrosine residues in proteins can be used as probes of protein structure . The UV absorption of proteins in the range 180 to 230 nm is due almost entirely to π→π* transitions in the peptide bonds .
Chemical Reactions Analysis
Tyrosinase inhibitors have been a great concern due to the key role of tyrosine in both mammalian melanogenesis and fruit or fungi enzymatic browning . Tyrosinase can act on monophenols because of the mixture of met- (E(m)) and oxy-tyrosinase (E(ox)) which exists in the native form of the enzyme .
Physical And Chemical Properties Analysis
Analytical techniques suitable for characterizing pharmaceutical protein powders, providing structural, and conformational information, as well as insights into dynamics, can be very useful in formulation development .
Scientific Research Applications
Diagnostic Applications : Phe and Tyr are crucial indicators for diagnosing phenylketonuria (PKU). A method has been established for their determination in peripheral capillary blood, which is useful for screening and diagnosis of PKU in newborns and children (Mo, Li, Tang, & Ren, 2013).
Nutritional Management of Metabolic Disorders : Phe and Tyr are key in managing inherited metabolic disorders like PKU and tyrosinemia. Medical foods made from glycomacropeptide, which contains no Phe and Tyr in its pure form, offer a new approach for the management of these disorders (Ney & Etzel, 2017).
Understanding Fibril Formation in Metabolic Disorders : The fibril forming mechanisms of Phe and Tyr have been investigated to understand the underlying mechanisms of PKU and tyrosinemia type II. This research provides insights into the neurological symptoms associated with these disorders (Banik, Kundu, Banerjee, Dutta, & Sarkar, 2017).
Enzymatic Conversion : Research into phenylalanine hydroxylase (PheH), which converts L-phenylalanine (L-Phe) to L-tyrosine (L-Tyr), has expanded our understanding of amino acid metabolism and potential metabolic pathway alterations (Zhang, Ames, & Walsh, 2011).
Biosensor Development : Electrochemical sensors and biosensors have been developed for phenylalanine detection, which is crucial in diagnosing and managing phenylketonuria (Dinu & Apetrei, 2020).
Advances in Biotechnology : Unnatural amino acid analogs of Tyr, with altered pKa and reduction potential, have been incorporated into proteins to enhance our understanding of oxygen reduction in bioenergetics (Yu et al., 2015).
Protein Metabolism Studies : Stable isotopes of Phe and Tyr have been used to study whole body protein metabolism in humans. This approach allows for the development of models to describe protein fluxes in various health and disease states (Mason et al., 2017).
Nanoparticle Synthesis : Phe and Tyr have been used to coat iron oxide magnetic nanoparticles, which have applications in pharmaceutical and biomedical fields (Nosrati et al., 2018).
Mechanism of Action
Future Directions
The current and possible future treatments for Phenylketonuria (PKU), a disorder related to the metabolism of phenylalanine, are being discussed . Also, advances in betalain metabolic engineering, which involves the biosynthesis of betalains from tyrosine, are being explored . Another interesting direction is kinase-targeted cancer therapies .
properties
IUPAC Name |
(2S)-2-amino-3-(4-phenoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c16-14(15(17)18)10-11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDNRDDAAFSVNM-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-phenyl-tyrosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



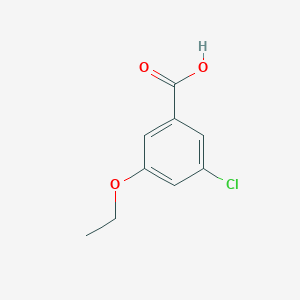
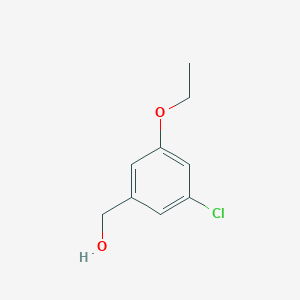


![(2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B8086526.png)
![4-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]-4-oxobutanoic acid](/img/structure/B8086532.png)
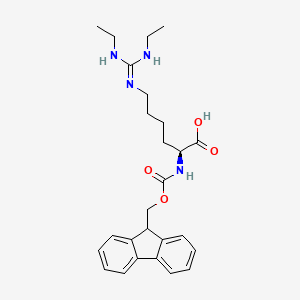

![4-[9H-fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]butanoic acid](/img/structure/B8086563.png)
![(2S)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8086568.png)


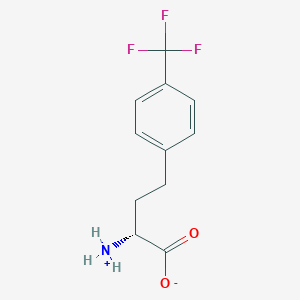
![[2-(1H-Benzimidazol-1-yl)ethyl]methylamine dihydrochloride hydrate](/img/structure/B8086589.png)